molecular formula C23H19N5O3 B11180261 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11180261
M. Wt: 413.4 g/mol
InChI Key: TXKMKXQVFSUQIE-UHFFFAOYSA-N
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Description

7-(2-Methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrido, triazolo, and pyrimidine rings, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of 2-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with pyrido[4,3-d]pyrimidine derivatives under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, targeting the aromatic rings or the triazolo moiety.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one offers a unique combination of structural features that enhance its binding affinity and specificity for certain biological targets. This makes it a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-[(2-methoxyphenyl)methyl]-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C23H19N5O3/c1-30-17-9-7-15(8-10-17)21-20-18(26-23-24-14-25-28(21)23)11-12-27(22(20)29)13-16-5-3-4-6-19(16)31-2/h3-12,14H,13H2,1-2H3

InChI Key

TXKMKXQVFSUQIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5OC

Origin of Product

United States

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